molecular formula C6H7F3O2S B6307586 3-Trifluoromethylsulfanyl-pentane-2,4-dione CAS No. 42105-34-0

3-Trifluoromethylsulfanyl-pentane-2,4-dione

Cat. No.: B6307586
CAS No.: 42105-34-0
M. Wt: 200.18 g/mol
InChI Key: VUYWKNBMYHLAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Trifluoromethylsulfanyl-pentane-2,4-dione is a chemical compound with the molecular formula C6H7F3O2S and a molecular weight of 200.18 g/mol . This compound is known for its unique structure, which includes a trifluoromethylsulfanyl group attached to a pentane-2,4-dione backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethylsulfanyl-pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with trifluoromethylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethylsulfanyl-pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Trifluoromethylsulfanyl-pentane-2,4-dione is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Trifluoromethylsulfanyl-pentane-2,4-dione involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethylsulfanyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Trifluoromethylsulfanyl-pentane-2,4-dione is unique due to the presence of both the trifluoromethylsulfanyl group and the pentane-2,4-dione backbone. This combination imparts distinctive chemical properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYWKNBMYHLAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.